N-(4-methylbenzyl)-2-[(thiophen-2-ylacetyl)amino]benzamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a thiophene ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-methylbenzylamine with 2-(thiophen-2-yl)acetic acid to form the intermediate, which is then coupled with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)benzamide: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)acetamide: Contains the thiophene ring but lacks the benzamide core.
N-Benzoyl-4-methylbenzamide: Similar core structure but different substituents.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to its combination of a benzamide core, a thiophene ring, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H20N2O2S/c1-15-8-10-16(11-9-15)14-22-21(25)18-6-2-3-7-19(18)23-20(24)13-17-5-4-12-26-17/h2-12H,13-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
LDUTYEXVCNOQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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